N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine
Description
Properties
IUPAC Name |
9-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S2/c1-20-9-19-13-14(17-8-18-15(13)20)16-5-12-4-11(7-22-12)10-2-3-21-6-10/h2-4,6-9H,5H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKMRHNCPFGHTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the bithiophene and purine precursors. One common method involves the use of Suzuki coupling reactions to form the bithiophene core, followed by alkylation to introduce the purine moiety. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, which can reduce the compound to its corresponding thiol derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the development of anti-cancer and anti-viral drugs.
Industry: The compound is used in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids and proteins, affecting their function and activity. The compound’s ability to intercalate into DNA makes it a potential candidate for anti-cancer therapies, as it can disrupt the replication process of cancer cells .
Comparison with Similar Compounds
Key Observations :
- The 9-methyl group in the target compound balances steric bulk and lipophilicity compared to larger alkyl (e.g., pentyl) or aryl (e.g., phenyl) groups.
- Ethyl/pentyl derivatives exhibit higher yields in microwave-assisted syntheses , while phenyl analogs require multistep cyclization .
Substituent Effects at the N-6 Position
The N-6 amine group’s substitution dictates electronic and steric properties:
Key Observations :
- Bithiophene-methyl substituents (target compound) likely exhibit stronger electron delocalization than oxygen-containing (tetrahydrofuran) or methoxybenzyl groups.
- Halogenated aryl substituents (e.g., 3-chlorophenyl) reduce nucleophilicity at the purine core, altering reactivity in substitution reactions .
Tautomerism and Reactivity
Tautomeric equilibria in purines affect binding affinity and chemical reactivity:
- N-Methoxy-9-methyl-9H-purin-6-amines (e.g., 2-substituted derivatives): Substituents at C-2 (alkyl, alkoxy, amino) shift tautomer ratios. For example, electron-donating groups favor amino tautomers, while electronegative substituents stabilize imino forms . Benzylation of N-methoxy derivatives predominantly occurs at N-7 (vs. N-6), indicating regioselectivity influenced by substituents .
- Target Compound: The absence of strong electron-withdrawing groups at C-2 suggests a preference for the amino tautomer, similar to 2-alkoxy analogs .
Key Observations :
- Microwave-assisted synthesis (e.g., ) offers higher yields and shorter reaction times compared to traditional cyclization methods.
Biological Activity
N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a purine core linked to a bithiophene moiety, which is known for its electronic properties that can influence biological interactions. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets, particularly in the realm of receptor binding.
1. Receptor Interactions
Research indicates that compounds with similar structures often engage with adenosine receptors, particularly the A3 subtype. For instance, studies have shown that certain purine derivatives act as antagonists at the hA3R receptor, which is implicated in various pathophysiological conditions such as inflammation and cancer .
3. Antimicrobial Properties
Bithiophene-containing compounds have been investigated for their antimicrobial activities. In vitro studies have demonstrated that derivatives can exhibit significant antibacterial and antifungal effects against various strains . The presence of the bithiophene moiety may enhance membrane permeability or disrupt cellular functions in pathogens.
Case Study: Antagonistic Activity on hA3R
A recent study evaluated a series of purine derivatives for their binding affinity to the hA3R. Among them, compounds similar to this compound showed competitive inhibition with IC50 values in the low micromolar range . This suggests potential for therapeutic applications in conditions where A3R modulation is beneficial.
Table 1: Binding Affinities of Related Compounds
| Compound Name | pKi Value | Biological Activity |
|---|---|---|
| MRS1220 (Reference) | 6.92 | A3R antagonist |
| Compound 39 | 7.92 | High-affinity A3R antagonist |
| N-(similar structure) | 7.33 | Moderate A3R antagonism |
The mechanisms by which this compound exerts its biological effects may involve:
- Receptor Binding : Interaction with adenosine receptors leading to downstream signaling modulation.
- Cellular Uptake : Enhanced permeability due to the bithiophene structure facilitating cellular entry.
- Enzyme Inhibition : Potential inhibition of enzymes involved in nucleotide metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
